An In-depth Technical Guide to (R)-(+)-1,2-Epoxydodecane for Advanced Research and Development
An In-depth Technical Guide to (R)-(+)-1,2-Epoxydodecane for Advanced Research and Development
This guide provides a comprehensive technical overview of (R)-(+)-1,2-Epoxydodecane, a chiral epoxide of significant interest in pharmaceutical and fine chemical synthesis. We will delve into its core chemical and physical properties, spectroscopic signatures, and reactive potential, offering insights grounded in established scientific principles and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile chemical building block.
Core Chemical Identity and Physical Properties
(R)-(+)-1,2-Epoxydodecane is the R-enantiomer of 1,2-Epoxydodecane. Its structure consists of a twelve-carbon aliphatic chain with a terminal epoxide ring. The chirality at the C2 position is a critical feature, dictating its stereospecific interactions in chemical reactions, a property extensively utilized in asymmetric synthesis.
Nomenclature and Identifiers
-
Systematic IUPAC Name: (R)-2-Decyloxirane
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Common Synonyms: (R)-(+)-1,2-Dodecene oxide, (R)-1,2-Dodecylene Oxide
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CAS Registry Number: 109856-85-1 (for the (R)-enantiomer)
Physicochemical Properties
The physical properties of epoxides are largely governed by the strained three-membered ring and the length of the aliphatic chain. (R)-(+)-1,2-Epoxydodecane is a clear, colorless liquid under standard conditions.[1][3][6] Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Clear colorless liquid | [1][3][6] |
| Boiling Point | 124-125 °C at 15 mmHg | [6][7] |
| Density | 0.844 g/mL at 25 °C | [1][6][7] |
| Refractive Index | ~1.43 | [2] |
| Solubility | Insoluble in water | [1][7] |
| Flash Point | 112 °F (44 °C) | [1] |
| Optical Rotation | Positive (+) | Implied by name |
Table 1: Physicochemical properties of 1,2-Epoxydodecane. Note that some data points are for the racemic mixture but are considered representative.
The low water solubility is a direct consequence of the long, nonpolar decyl chain. The boiling point, measured under reduced pressure, is indicative of a compound with moderate volatility, a consideration for its handling and purification via distillation.
Spectroscopic and Analytical Characterization
Robust analytical characterization is paramount for confirming the identity, purity, and stereochemical integrity of (R)-(+)-1,2-Epoxydodecane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a primary tool for structural elucidation. The protons on the epoxide ring are diastereotopic and exhibit characteristic chemical shifts due to the ring strain and the electronegativity of the oxygen atom.
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¹H NMR: The protons of the oxirane ring typically appear in the 2.5-3.5 ppm range.[7]
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¹³C NMR: The carbons of the epoxide ring also have distinct chemical shifts, which can be used for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the epoxy functional group. The strained C-O-C bonds of the oxirane ring give rise to characteristic absorption bands.
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Key IR Absorptions: The most diagnostic absorption for the epoxy group is the C-O stretching vibration, typically observed around 915 cm⁻¹.[7] Other characteristic peaks include the symmetric ring breathing vibration (1280–1230 cm⁻¹) and the asymmetric C-O-C stretch (950–810 cm⁻¹).[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula.
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Electron Ionization (EI-MS): Common fragments for 1,2-epoxydodecane include m/z peaks at 71, 55, and 41.[1]
Chemical Reactivity and Synthetic Utility
The synthetic value of (R)-(+)-1,2-Epoxydodecane lies in the high reactivity of the epoxide ring, which is driven by the release of ring strain (approximately 27 kcal/mol).[9] This allows for a variety of regioselective and stereospecific ring-opening reactions.
Nucleophilic Ring-Opening Reactions
The epoxide can be readily opened by a wide range of nucleophiles. In basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (C1). Under acidic conditions, the reaction proceeds via an Sₙ1-like mechanism with the nucleophile attacking the more substituted carbon (C2) where a partial positive charge is better stabilized.
Caption: Nucleophilic ring-opening of (R)-(+)-1,2-Epoxydodecane.
Common Transformations and Applications
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Hydrolysis to Diols: Reaction with water, often acid- or enzyme-catalyzed, yields (R)-1,2-dodecanediol. This diol is a valuable intermediate for various biologically active compounds.[9]
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Formation of Amino Alcohols: Ring-opening with amines or ammonia produces β-amino alcohols, which are crucial synthons for pharmaceuticals like β-blockers.[9]
-
Polymerization: In the presence of catalysts or heat, epoxides can undergo polymerization to form polyethers. These reactions can be vigorous.[3][6][7]
-
Lipid Synthesis: This epoxide serves as a key intermediate in the synthesis of complex lipids, which are essential components of lipid nanoparticles used in drug delivery systems.[10]
Synthesis and Purification
The most common method for the synthesis of epoxides is the epoxidation of the corresponding alkene. For (R)-(+)-1,2-Epoxydodecane, this involves the asymmetric epoxidation of 1-dodecene.
Asymmetric Epoxidation of 1-Dodecene
The Sharpless asymmetric epoxidation is a well-established method for producing chiral epoxides from allylic alcohols. For terminal alkenes like 1-dodecene, other methods such as Jacobsen-Katsuki epoxidation or enzymatic epoxidation are more suitable.
Caption: General synthetic workflow for (R)-(+)-1,2-Epoxydodecane.
Recommended Purification Protocol
Objective: To obtain high-purity (R)-(+)-1,2-Epoxydodecane, free from starting materials and byproducts.
Methodology:
-
Initial Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with a reducing agent if a peroxide was used).
-
Extraction: Extract the crude product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine to remove water-soluble impurities.
-
Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Vacuum Distillation: This is often the preferred method for purifying epoxides of this molecular weight. The reduced pressure prevents thermal decomposition.
-
Flash Column Chromatography: If distillation is not sufficient, purification by flash chromatography on silica gel can be employed. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used.
-
-
Purity Analysis: The purity of the final product should be assessed by GC, NMR, and determination of the enantiomeric excess (e.g., by chiral GC or HPLC).
Safety, Handling, and Storage
(R)-(+)-1,2-Epoxydodecane requires careful handling due to its reactivity and potential hazards.
Hazard Identification
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GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319). It is also very toxic to aquatic life with long-lasting effects (H410).[2]
-
Reactivity Hazards: Epoxides are highly reactive and can polymerize violently, especially in the presence of catalysts or heat.[3][6][7] They are incompatible with strong acids, strong bases, and oxidizing agents.[3][6][7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[2]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material and place it in a sealed container for disposal.[11]
Storage Conditions
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended.[2][3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition due to moisture and air.[2]
-
Container: Keep in a tightly sealed container.
Conclusion
(R)-(+)-1,2-Epoxydodecane is a valuable chiral building block with a well-defined set of chemical and physical properties. Its utility in asymmetric synthesis, particularly for the development of pharmaceuticals and other high-value chemicals, is significant. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, is essential for its successful application in research and development.
References
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National Institute of Standards and Technology. Oxirane, decyl-. [Link]
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Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16993, 1,2-Epoxydecane. [Link]
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